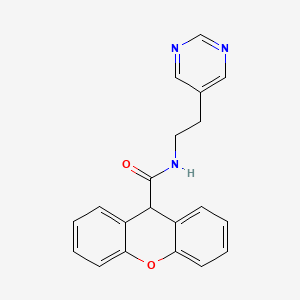
N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide is a compound that features a pyrimidine ring and a xanthene core Pyrimidine is an important electron-rich aromatic heterocycle, and xanthene derivatives are known for their fluorescent properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source.
Attachment of the Pyrimidine Ring to the Xanthene Core: This step involves the reaction of the pyrimidine derivative with a xanthene derivative under suitable conditions, such as the use of coupling agents like diethylphosphorocyanidate (DEPC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
化学反応の分析
Types of Reactions
N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles or electrophiles in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学的研究の応用
N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:
作用機序
The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its pyrimidine and xanthene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage and have been studied for their medicinal applications.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have shown antiviral and anticancer activities.
Uniqueness
N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the combination of the pyrimidine ring and xanthene core, which imparts both biological activity and fluorescent properties. This dual functionality makes it a versatile compound for various applications in research and industry.
生物活性
N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide is an organic compound characterized by its unique structural features, which include a pyrimidine ring and a xanthene core. This combination is believed to impart significant biological activities, making it a compound of interest in medicinal chemistry and drug development.
Structural Overview
- Molecular Formula : C18H18N4O2
- Molecular Weight : Approximately 330.36 g/mol
- Structural Features :
- Pyrimidine Ring : Known for various biological activities, including anticancer and antimicrobial properties.
- Xanthene Core : Associated with fluorescent properties and potential applications in imaging and therapeutic contexts.
The biological activity of this compound is hypothesized to arise from its interactions with specific molecular targets, such as enzymes and receptors. The dual functionality of the pyrimidine and xanthene moieties allows for modulation of target protein activities, potentially leading to various pharmacological effects.
Biological Activities
Preliminary studies suggest that this compound may exhibit several biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- Pyrimidine-based compounds are known for their antibacterial and antifungal activities. The presence of the xanthene structure may enhance these properties through improved solubility or bioavailability.
-
Fluorescent Properties :
- The xanthene core contributes to the compound's fluorescence, which can be leveraged in bioimaging applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(pyridin-2-yl)amides | Amide linkage similar to xanthene | Anticancer and antimicrobial |
| Pyrrolo[2,3-d]pyrimidine derivatives | Heterocyclic structure | Antiviral and anticancer |
| Other xanthene derivatives | Xanthene core | Fluorescent properties |
This table illustrates the uniqueness of this compound due to its specific combination of structural elements that confer diverse biological activities.
Case Studies and Research Findings
- Cytotoxicity Studies :
- Antimicrobial Testing :
-
Fluorescent Applications :
- Compounds with xanthene cores have been utilized in cellular imaging, indicating potential applications for this compound in tracking cellular processes or drug delivery systems due to its fluorescent characteristics.
特性
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-20(23-10-9-14-11-21-13-22-12-14)19-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)19/h1-8,11-13,19H,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWENWSICEYUYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC4=CN=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














